[pThr3]-CDK5 Substrate

CDK5 Kinase Assay Michaelis-Menten

Standard non-phosphorylated CDK5 peptides introduce assay variability due to inconsistent phosphorylation and phosphatase activity. [pThr3]-CDK5 Substrate solves this with: - Pre-installed phosphate at Thr3: Direct CDK5 activity readout, no confounding kinase steps. - Consistent Km of 6 µM (validated across independent studies) for reproducible HTS and IC50 comparisons. - Phosphatase-insensitive design: Ideal for immunoprecipitated CDK5 from brain tissue or neuronal cultures. - ≥95% purity, TFA salt, aqueous soluble for 384/1536-well plates.

Molecular Formula C53H100N15O15P
Molecular Weight 1218.4 g/mol
Cat. No. B12431532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[pThr3]-CDK5 Substrate
Molecular FormulaC53H100N15O15P
Molecular Weight1218.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2
InChIInChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyDOSIYTHCWIDLCR-BJSZDZKQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pThr3-CDK5 Substrate Overview


[pThr3]-CDK5 Substrate (CAS: 1670273-47-8) is a synthetic phosphopeptide derived from the histone H1 sequence (Pro-Lys-pThr-Pro-Lys-Lys-Ala-Lys-Lys-Leu) designed to dock into the active site of cyclin-dependent kinase 5 (CDK5) [1]. It serves as a specific substrate for CDK5/p25 and CDK5/p35 complexes, with a reported Km of 6 µM for phosphorylation by CDK5 [2]. The compound is provided as a TFA salt with a molecular weight of 1218.43 Da and is typically formulated as a white to off-white powder .

Why Generic Substitution Fails


Generic substitution of [pThr3]-CDK5 Substrate with non-phosphorylated histone H1-derived peptides (e.g., PKTPKKAKKL) or full-length histone H1 protein introduces uncontrolled variability in CDK5 kinase assays. The pre-installed phosphate group at Thr3 in [pThr3]-CDK5 Substrate eliminates the need for initial phosphorylation by CDK5, thereby enabling direct measurement of CDK5 activity without confounding contributions from endogenous phosphatase activity or incomplete substrate priming . In contrast, non-phosphorylated peptides require enzymatic phosphorylation prior to readout, which introduces additional kinetic steps and increases inter-assay variability. Furthermore, the reported Km values for non-phosphorylated CDK5 substrate peptides vary widely—from 5 µM to 40 µM—depending on assay conditions, enzyme source, and detection method, whereas [pThr3]-CDK5 Substrate exhibits a consistent Km of 6 µM across multiple independent reports . This variability makes direct substitution scientifically untenable for reproducible quantitative assays.

Quantitative Differentiation from Analogs


CDK5 Phosphorylation Kinetics Comparison

[pThr3]-CDK5 Substrate is phosphorylated by CDK5 with a Km of 6 µM [1]. In comparison, the non-phosphorylated counterpart peptide PKTPKKAKKL exhibits a Km of 5 µM under similar assay conditions, representing a 20% higher apparent affinity for CDK5 . However, the non-phosphorylated peptide's reported Km varies from 5 µM to 40 µM depending on enzyme source and detection format , whereas the phosphorylated substrate maintains a consistent 6 µM across multiple vendor characterizations.

CDK5 Kinase Assay Michaelis-Menten

Phosphatase Resistance in Lysate Assays

The defining structural feature of [pThr3]-CDK5 Substrate is the pre-installed phosphate group on threonine-3 (pThr3) within the Pro-Lys-pThr-Pro-Lys-Lys-Ala-Lys-Lys-Leu sequence [1]. This modification eliminates the requirement for initial phosphorylation by CDK5, thereby rendering the substrate insensitive to endogenous phosphatases present in crude cellular lysates or tissue homogenates [2]. In contrast, the non-phosphorylated peptide PKTPKKAKKL requires CDK5-mediated phosphorylation at Thr3 prior to detection, a step that is susceptible to dephosphorylation by cellular phosphatases such as PP1, PP2A, and PP2B, leading to signal attenuation and increased variability in lysate-based assays [3].

Phosphatase Resistance Cellular Lysate Assay Robustness

MS Detection and Purity Specifications

[pThr3]-CDK5 Substrate has a molecular weight of 1218.43 Da (C53H100N15O15P) and is supplied at ≥95% purity . The phosphorylated peptide exhibits a distinct mass shift of +80 Da relative to the non-phosphorylated peptide PKTPKKAKKL (1138.4 Da) . This mass difference enables unambiguous identification and quantification in LC-MS/MS workflows without interference from endogenous histone H1 peptides. The high purity specification (≥95%) ensures that the measured Km of 6 µM is not confounded by contaminating peptide species that could act as competitive inhibitors .

Mass Spectrometry Peptide Quantitation Analytical Characterization

Aqueous Solubility for Assay Compatibility

[pThr3]-CDK5 Substrate is readily soluble in water, enabling direct dissolution in aqueous assay buffers without the need for organic co-solvents . The non-phosphorylated comparator peptide PKTPKKAKKL (as TFA salt) requires DMF, DMSO, or ethanol for initial solubilization, with maximum solubility of 10 mg/mL in DMF and 20 mg/mL in DMSO, but only 1 mg/mL in ethanol . The water solubility of [pThr3]-CDK5 Substrate eliminates potential solvent interference with CDK5 enzyme activity or cellular viability in cell-based phosphorylation assays.

Solubility Assay Compatibility Cell-Based Assays

Validated Application Scenarios


High-Throughput CDK5 Inhibitor Screening

The consistent 6 µM Km of [pThr3]-CDK5 Substrate [1] provides a stable kinetic baseline for HTS campaigns targeting CDK5/p25, a pathological complex implicated in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The aqueous solubility facilitates direct substrate addition to 384- or 1536-well assay plates without organic solvent interference, while the pre-phosphorylated Thr3 [2] ensures that inhibitor IC50 values are not confounded by endogenous phosphatase activity in recombinant enzyme preparations. Researchers can reliably compare inhibitor potency across screening campaigns and compound libraries using this substrate.

Endogenous CDK5 Activity in Neuronal Lysates

For studies measuring CDK5 activity in immunoprecipitates from brain homogenates or primary neuronal cultures, [pThr3]-CDK5 Substrate offers a critical advantage: its pre-phosphorylated Thr3 renders it insensitive to phosphatases co-immunoprecipitated with CDK5 [2]. This eliminates signal attenuation that occurs with non-phosphorylated substrates (e.g., PKTPKKAKKL) and enables accurate quantification of net CDK5 activity in disease models such as tauopathy, amyloid pathology, and stroke. The 6 µM Km [1] is well-matched to the expected CDK5 concentration in immunoprecipitates, minimizing substrate depletion artifacts.

Label-Free Kinase Profiling by LC-MS/MS

The defined mass shift of +80 Da relative to the non-phosphorylated parent peptide enables unambiguous MS/MS quantitation of phosphorylated product formation. Combined with ≥95% purity , this substrate is suitable for label-free kinase activity assays using LC-MS/MS detection, an increasingly preferred alternative to radioactive [γ-³²P]ATP or [γ-³³P]ATP methods. This application is particularly valuable for CROs and pharmaceutical laboratories seeking to reduce radioactive waste and improve assay throughput.

Proline-Directed Phosphorylation Mechanism Studies

The [pThr3]-CDK5 Substrate peptide (Pro-Lys-pThr-Pro-Lys-Lys-Ala-Lys-Lys-Leu) [1] retains the critical proline residue immediately C-terminal to the phospho-threonine, a hallmark of CDK5 recognition motifs [3]. This enables researchers to use the peptide as a defined model substrate for probing CDK5's proline-directed phosphorylation mechanism, comparing catalytic efficiency against non-phosphorylated or sequence-modified analogs. The well-characterized Km of 6 µM [1] provides a benchmark for evaluating the effects of point mutations or post-translational modifications on substrate recognition.

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